Copper;3-methylpyridine
Description
Properties
CAS No. |
18116-84-2 |
|---|---|
Molecular Formula |
C24H28CuN4+2 |
Molecular Weight |
436.1 g/mol |
IUPAC Name |
copper;3-methylpyridine |
InChI |
InChI=1S/4C6H7N.Cu/c4*1-6-3-2-4-7-5-6;/h4*2-5H,1H3;/q;;;;+2 |
InChI Key |
LPWXWXQKPJLPDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cu+2] |
Origin of Product |
United States |
Synthetic Methodologies for Copper;3 Methylpyridine Complexes
Direct Synthesis Approaches via Ligand-Metal Salt Reactions
The most straightforward and widely employed method for preparing copper;3-methylpyridine (B133936) complexes involves the direct reaction of a copper salt with the 3-methylpyridine ligand or its derivatives. This approach can be finely tuned through the choice of solvent, reaction conditions, and the stoichiometry of the reactants.
The solvent in which the synthesis is conducted plays a crucial role, not merely as a medium for the reactants but often as an active participant in the complex formation. The coordination of solvent molecules to the copper center can influence the geometry and stability of the resulting complex.
Different solvents can lead to the formation of distinct crystal structures and coordination environments. For instance, the synthesis of copper(II) complexes with derivatized 3-methylpyridine ligands is often carried out in solvents like methanol (B129727) or ethanol. In one example, complexes with the general formula [Cu(L)(Cl)(H2O)] and [Cu(L)(Br)(H2O)] were synthesized, where 'L' is a Schiff base ligand derived from 3-methyl-pyridine-2-carbaldehyde. nih.gov In this case, a water molecule, likely from the solvent or the hydrated metal salt, is directly coordinated to the copper(II) center, highlighting the solvent's role in completing the coordination sphere. nih.gov
Similarly, the reaction of 2-amino-3-methylpyridine (B33374) with copper(II) acetate (B1210297) in methanol results in the formation of a green precipitate. mdpi.com The choice of solvent is critical; slow evaporation of the solvent from the filtrate can yield single crystals suitable for X-ray diffraction, demonstrating how solvent properties like volatility can be leveraged in the crystallization process. mdpi.com The nature of the solvent, such as acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO), can also have a significant impact. These solvent molecules can directly coordinate to the copper(I) or copper(II) centers, which can influence the thermodynamics and equilibrium of the system.
A summary of representative solvent-mediated syntheses is presented below.
| Copper Salt | Ligand | Solvent | Resulting Complex Formula | Ref |
| CuCl₂ / CuBr₂ | 2-halo-3-methylpyridine | Not Specified | (2-X-3-methylpyridine)₂CuX′₂ | rsc.org |
| Cu(CH₃COO)₂·H₂O | 2-amino-3-methylpyridine | Methanol | [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂] | mdpi.com |
| Cu(NO₃)₂·3H₂O | 3-Methylbenzoic acid, 2,2′-bipyridine | Ethanol/Water | [Cu(3-mb)₂(bipy)(H₂O)]·0.68H₂O | nih.gov |
Hydrothermal synthesis is a method that utilizes high temperatures and pressures in aqueous solutions within a sealed vessel, known as an autoclave. This technique can promote the crystallization of materials that may be difficult to obtain under ambient conditions. While widely used for the synthesis of materials like metal-organic frameworks and nanoparticles, its application for the specific synthesis of discrete copper;3-methylpyridine coordination complexes is not extensively documented in the reviewed literature.
The principles of hydrothermal synthesis, however, suggest its potential utility. The method's advantages include the ability to grow high-quality single crystals and to access unique kinetic or thermodynamic products not achievable through conventional solvent-based methods at atmospheric pressure. The high pressure can increase the solubility of reactants and influence the self-assembly process, potentially leading to novel complex structures.
For example, in the synthesis of complexes with 2-amino-3-methylpyridine, the deliberate use of specific metal-to-ligand molar ratios is a key procedural step. mdpi.com A reaction between 2-amino-3-methylpyridine and copper(II) acetate was performed using a ligand-to-metal ratio of approximately 20:1 to yield the desired complex. mdpi.com
This principle is also evident in the formation of mixed-ligand systems. The synthesis of water-soluble copper(I) complexes bearing both terpyridine and phosphine (B1218219) (PTA) ligands demonstrates precise stoichiometric control. A 1:1:1 molar ratio of the copper(I) precursor, terpyridine, and PTA yields a complex with one of each ligand, [Cu(terpy)(PTA)]+. In contrast, changing the ratio to 1:1:2 (copper:terpyridine:PTA) results in a different complex where two PTA ligands are coordinated to the metal, [Cu(terpy)(PTA)₂]+. This illustrates how stoichiometry is a powerful tool for controlling the composition of the final coordination complex.
Templated Synthesis and Self-Assembly Strategies
Templated synthesis involves the use of a molecular or ionic species to direct the formation of a specific product, which would not form, or would form in low yield, in its absence. The template organizes the building blocks into a pre-determined arrangement before the final bonds are formed.
While specific examples of templated synthesis for this compound complexes are not prominent in the surveyed literature, the broader strategy of self-assembly is highly relevant. Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures. In the context of coordination chemistry, the final structure of a complex is the result of a self-assembly process guided by the coordination preferences of the metal ion, the shape and functionality of the ligands, and external factors like solvent and counter-ions.
The formation of a dimeric copper complex connected by hydrogen bonds is an example of self-assembly, where non-covalent interactions dictate the final supramolecular structure. The process is influenced by factors such as solvent, reagent ratios, temperature, pH, and the nature of the counter-ions present in the reaction mixture.
Ligand Derivatization and its Impact on Complex Formation
Modifying the 3-methylpyridine ligand by introducing various functional groups is a sophisticated strategy to fine-tune the properties of the resulting copper complexes. These modifications, or derivatizations, can alter the ligand's electronic properties, steric bulk, and coordinating ability, thereby influencing the structure, stability, and reactivity of the metal complex.
An excellent example is the synthesis of an isocoordinate family of compounds with the general formula (2-X-3-methylpyridine)₂CuX′₂, where X and X' are either chlorine or bromine. rsc.org By changing the halogen substituent on the pyridine (B92270) ring, researchers were able to generate a series of related complexes. While all the complexes maintained a trans-ligand arrangement, the specific identity of the halogen derivative influenced the copper coordination geometry and the canting of the pyridine rings. rsc.org
Introducing an amino group, as in 2-amino-3-methylpyridine, provides an additional coordination site. mdpi.com This functional group can participate in forming polymeric structures by bridging metal centers, a behavior not possible with the parent 3-methylpyridine ligand. mdpi.com
The creation of Schiff base ligands from 3-methyl-pyridine precursors is another powerful derivatization technique. Reacting a derivative like (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) with copper(II) salts leads to the formation of pentacoordinated mononuclear complexes. nih.gov The resulting tridentate NNO donor set from the derivatized ligand dictates a specific coordination geometry around the copper ion that would not be achievable otherwise. nih.gov
The impact of these derivatizations is summarized in the table below.
| Ligand Derivative | Functional Group | Impact on Complex Formation | Resulting Structure | Ref |
| 2-halo-3-methylpyridine | Chloro, Bromo | Alters coordination geometry and magnetic properties | Varies between distorted tetrahedral and square planar | rsc.org |
| 2-amino-3-methylpyridine | Amino (-NH₂) | Introduces additional coordination site, potential for bridging | Can form polymeric structures | mdpi.com |
| (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol) | Schiff Base (imine) | Creates a specific tridentate NNO donor environment | Pentacoordinated mononuclear complex | nih.gov |
| N-methylpyridinium salt | N-methylation | Activates the pyridine ring for C-H functionalization | Enables cross-coupling reactions to form 3-(pyridin-2-yl)indoles |
Structural Elucidation and Crystallographic Analysis of Copper;3 Methylpyridine Complexes
Single-Crystal X-ray Diffraction Studies
The coordination geometry around the copper ion in complexes with 3-methylpyridine (B133936) is varied, encompassing several common arrangements. The specific geometry adopted is a delicate balance of electronic and steric factors.
Tetrahedral Geometry: In the complex chlorotris(3-methylpyridine)copper(I), the copper atom exhibits a tetrahedral coordination geometry. rsc.org This geometry is also observed in some Cu(II) complexes, such as the flattened tetrahedral geometry of the cuprate ion in certain tetrachlorocuprate salts with protonated nicotinamide. acs.org
Square Planar Geometry: A square planar geometry is found in trans-dibromidobis(3-methylpyridine-κN)copper(II), where the Cu(II) atom is located at a center of inversion. nih.gov This geometry is also seen in discrete [CuCl₄]²⁻ ions in some tetrachlorocuprate salts. acs.org
Square Pyramidal and Trigonal Bipyramidal Geometries: Five-coordinate geometries are also prevalent. Copper(II) complexes can adopt geometries that are intermediate between square pyramidal and trigonal bipyramidal. iucr.orgnih.gov The degree of distortion from an ideal geometry is often quantified by the τ parameter, where τ = 0 for a perfect square pyramid and τ = 1 for an ideal trigonal bipyramid. nih.gov For instance, in [Cu(bpy)₂(H₂O)][SiF₆]·4H₂O, the Cu²⁺ ion has a slightly distorted trigonal–bipyramidal coordination environment with a τ value of 0.77. nih.gov
Octahedral Geometry: Six-coordinate octahedral geometries are common, particularly in complexes with smaller anions or where water molecules are involved in the coordination sphere. For example, some copper(II) complexes with substituted pyridines and nitrate anions can exhibit a five-coordinate geometry. nih.gov In other cases, bridging ligands can lead to the formation of dinuclear units with distorted octahedral geometries around each copper center. tandfonline.com
Table 1: Coordination Geometries in Selected Copper;3-Methylpyridine and Related Complexes
| Compound | Copper Oxidation State | Coordination Geometry | Reference |
|---|---|---|---|
| [CuCl(3-methylpyridine)₃] | I | Tetrahedral | rsc.org |
| [CuBr₂(3-methylpyridine)₂] | II | Square Planar | nih.gov |
| [Cu(bpy)₂(H₂O)]²⁺ | II | Distorted Trigonal Bipyramidal | nih.gov |
| [Cu₂(tpy)₂(muco)(NO₃)₂] | II | Distorted Octahedral | tandfonline.com |
| CuCl₄₂ | II | Flattened Tetrahedral | acs.org |
Monodentate Coordination: In most reported structures, the 3-methylpyridine ligand acts as a monodentate ligand, binding to the copper ion via the nitrogen atom of the pyridine (B92270) ring. rsc.orgnih.gov
Bridging Ligands: While 3-methylpyridine itself does not typically act as a bridging ligand, other species in the coordination sphere, such as halide ions, can bridge two copper centers. In the solid state, semi-coordinate Cu···Br bonds can link molecular units of trans-dibromidobis(3-methylpyridine-κN)copper(II) to form a chain structure. nih.gov Similarly, in some dinuclear copper complexes, anions like azide can act as bridging ligands. rsc.org Polymeric structures can also be formed through bridging organic ligands. mdpi.com
Detailed analysis of bond lengths and angles from single-crystal X-ray diffraction data provides quantitative insights into the nature of the coordination environment.
In trans-dibromidobis(3-methylpyridine-κN)copper(II), the Cu—N bond length is 2.016(2) Å and the Cu—Br bond length is 2.4573(4) Å. The N—Cu—Br angles are close to 90°, consistent with a square planar geometry. The semi-coordinate Cu···Br distance that links the molecules into chains is 3.269(1) Å. nih.gov In another study involving copper(II) complexes with 2-halo-3-methylpyridine, Cu-N bond lengths were found to be in the range of 1.9793(17) to 1.999 Å. researchgate.net
Table 2: Selected Bond Lengths and Angles in a this compound Complex
| Compound | Bond/Angle | Value | Reference |
|---|---|---|---|
| [CuBr₂(3-methylpyridine)₂] | Cu—N | 2.016(2) Å | nih.gov |
| Cu—Br | 2.4573(4) Å | nih.gov | |
| N—Cu—Br | 90.58(6) ° | nih.gov | |
| Cu···Br (intermolecular) | 3.269(1) Å | nih.gov | |
| [Cu(2-bromo-3-methylpyridine)₂Br₂] | Cu—N | 1.9793(17) Å | researchgate.net |
The nature of the anion plays a crucial role in determining the final structure of this compound complexes. Anions can coordinate directly to the copper center, act as bridging ligands, or exist as counter-ions, influencing the coordination geometry and the supramolecular assembly.
In many cases, anions like halides (Cl⁻, Br⁻) and pseudohalides (N₃⁻, NCS⁻, dca⁻) directly coordinate to the copper ion. nih.gov The coordination of different anions can lead to different structural motifs. For example, the reaction of Cu(BF₄)₂ with a pyridyl-containing ligand resulted in a CuN₂Br₂ motif with the BF₄⁻ anion acting as a non-coordinating counterion, whereas with Cu(NO₃)₂, a five-coordinated copper complex was obtained. rsc.org The ability of pseudohalide ions to act as bridging ligands is a key factor in the construction of polynuclear compounds and coordination polymers. nih.gov The presence of nitrate anions has also been shown to play an important role in stabilizing the crystal structures of some copper complexes through hydrogen bonding. mdpi.com
Polymorphism and Structural Variabilities in this compound Compounds
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been observed in copper complexes with substituted pyridines. acs.org The different polymorphs can exhibit variations in the coordination geometry of the copper ion and the packing of the molecules in the crystal lattice. For instance, two polymorphs of CuCl₄₂ (where INAm is isonicotinamide) have been identified, differing in the orientation of the amide groups and packing arrangements. acs.org
The formation of a particular polymorph can be influenced by the crystallization conditions. In the case of chlorotris(3-methylpyridine)copper(I), the monomeric units with tetrahedral copper coordination stack to form infinite linear Cu–Cl···Cu chains. rsc.org This stacking arrangement can be considered a form of structural variability that leads to a one-dimensional supramolecular structure.
Supramolecular Assembly and Intermolecular Interactions in Solid State
The solid-state structures of this compound complexes are often stabilized by a variety of intermolecular interactions, leading to the formation of supramolecular assemblies. These interactions can include hydrogen bonding, π-π stacking, and weaker semi-coordinate bonds.
In trans-dibromidobis(3-methylpyridine-κN)copper(II), the molecular units are linked by Cu···Br semi-coordinate bonds to form chains. These chains are further interconnected by non-classical C—H···Br hydrogen bonds to form a three-dimensional network. nih.gov The impact of intermolecular interactions on the energetic landscape is crucial for understanding the properties of these materials in the solid state. chimia.chchimia.ch
Hydrogen Bonding Networks
In a closely related complex involving 2-amino-3-methylpyridine (B33374), the nitrate anion is instrumental in forming the extended structure. The oxygen atoms of the nitrate group act as hydrogen bond acceptors, forming crucial links with the amino (NH2) group of the ligand. mdpi.com These N-H···O interactions, along with C-H···O contacts, are prominent and are visualized as distinct red areas on Hirshfeld surfaces, indicating short intermolecular distances. mdpi.comiucr.org The interplay of various hydrogen bonds, such as O-H···O, N-H···O, and C-H···O, between lattice water, coordinated ligands, and anions significantly contributes to the formation and reinforcement of the 3D supramolecular assembly. researchgate.net The strength and directionality of these hydrogen bonds can enforce specific geometries, reminiscent of the "entatic state" in blue copper proteins, where the protein scaffold constrains the metal center's geometry through a network of non-covalent interactions. umich.edu
Pi-Stacking and Arene-Arene Interactions
The aromatic nature of the 3-methylpyridine ligand facilitates π-stacking and arene-arene interactions, which are significant contributors to the crystal lattice stability. These interactions occur between the electron-rich π systems of adjacent pyridine rings. nsf.gov In many copper-pyridine complexes, π-π stacking interactions are evident, with typical centroid-to-centroid distances between the aromatic rings of approximately 3.6 to 3.9 Å. researchgate.netresearchgate.netrsc.org
These interactions are often of the offset or slipped-stacking type, which maximizes the attractive forces. Key geometric parameters used to characterize these interactions include:
Centroid-to-centroid distance : The distance between the geometric centers of the aromatic rings.
Interplanar angle (α) : The dihedral angle between the planes of the interacting rings.
Slip angle (β, γ) : The angle between the centroid-to-centroid vector and the normal to the plane of the rings. rsc.org
Perpendicular distance : The vertical distance between the plane of one ring and the centroid of the other. rsc.org
For example, in similar copper(II) complexes with substituted pyridine ligands, offset π-stacking interactions have been observed with centroid-centroid distances of 3.78 Å and interplanar angles of 12.5°. rsc.org In another case, π-π stacking interactions between pyridine rings were characterized by an average centroid-centroid distance of 3.652 Å. researchgate.net The shape index on a Hirshfeld surface can be used to visualize these π-π stacking interactions, which appear as adjacent red and blue triangles. mdpi.com These interactions, alongside hydrogen bonds, create a robust supramolecular network that strengthens the association between molecules in the solid state. mdpi.com
Other Non-Covalent Interactions
Beyond classical hydrogen bonds and π-stacking, a range of other, weaker non-covalent interactions collectively contribute to the stability of the crystal structures of this compound complexes. These interactions, though individually less energetic, are numerous and significant in their cumulative effect on the molecular packing.
In crystal structures of related complexes, a variety of such contacts have been identified. These include:
C-H···π Interactions : Contacts between a carbon-hydrogen bond and the π-face of a pyridine ring are frequently observed. iucr.orgresearchgate.net
Halogen Bonds : In complexes containing halide ligands (e.g., Cl, Br), weak C-H···X (where X is a halogen) interactions can form dimers or more extended motifs. nih.gov
Metal-involved Contacts : Interactions directly involving the metal center or coordinated atoms, such as Cu···Cl, Ag···O, Ag···N, Ag···H, and Ag···C, have been noted. mdpi.comnih.gov The distances of these contacts often fall between the sum of covalent and van der Waals radii. nih.gov
Other Weak Contacts : A diverse array of additional short-range interactions, including CH···S, O···C, and O···N contacts, further stabilize the crystal lattice. mdpi.com
The Bader's theory of "atoms in molecules" (AIM) and Density Functional Theory (DFT) calculations can be employed to analyze and quantify the energies associated with these weak interactions, helping to rationalize their influence on the crystal packing. researchgate.net
Advanced Structural Analysis Methodologies
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how neighboring molecules interact. tandfonline.com
The analysis generates a 3D Hirshfeld surface, which can be color-mapped with various properties. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest atom nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the atoms. iucr.org
Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing the strongest interactions, such as hydrogen bonds. iucr.org
White areas represent contacts approximately equal to the van der Waals separation. iucr.org
Blue areas show contacts longer than the van der Waals radii, indicating weaker interactions. iucr.org
| Interaction Type | Contribution (%) |
|---|
Data derived from a silver(I) complex of 2-amino-3-methylpyridine. mdpi.com
This quantitative analysis highlights that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing in this class of compounds. mdpi.com
Vector Analyses of Molecular Architectures
Vector analysis provides a quantitative method for describing the geometry and relative orientation of specific molecular components within a crystal structure. This approach is particularly useful for characterizing distortions in coordination polyhedra and the arrangement of planar ligands like pyridine rings.
In the context of this compound complexes, vector analysis can be applied to describe the "canting" or tilting of the pyridine rings relative to the coordination plane of the copper ion. nih.gov This is achieved by defining vectors that are normal to the plane of each pyridine ring. The angles between these vectors, as well as their angles with respect to vectors defining the coordination plane, provide a precise and quantitative description of the ligand orientation.
This method allows for a detailed comparison between different but related structures, such as an isocoordinate family of compounds like Cu(2-X-3-methylpyridine)2X'2 (where X, X' = Cl or Br). nih.gov In such series, subtle changes in substituents can lead to variations in the canting of the pyridine rings, which in turn can influence the intermolecular packing and potentially affect the material's bulk properties, such as its magnetic behavior. nih.gov While detailed vector analyses for the specific this compound compound are not extensively documented in the literature, the methodology is a standard tool in structural chemistry for the precise characterization of molecular architectures.
Spectroscopic Investigations and Electronic Structure Elucidation of Copper;3 Methylpyridine Systems
Vibrational Spectroscopy (Infrared) for Functional Group and Metal-Ligand Mode Assignment
Infrared (IR) spectroscopy is a important tool for elucidating the coordination of 3-methylpyridine (B133936) to the copper center. The coordination of the ligand to the metal ion is primarily observed through shifts in the vibrational frequencies of the pyridine (B92270) ring. icm.edu.pl When 3-methylpyridine coordinates to a copper(II) ion, the characteristic bands of the pyridine ring vibrations are typically shifted to higher frequencies. icm.edu.pl For instance, in a study of copper(II) chloride complexes with monoalkylpyridine-3-carboxamides, the pyridine ring vibration bands at 1595, 1568, 1030, 621, and 409 cm⁻¹ in the free ligand were observed to shift to 1603, 1580.5, 1064, 645, and 455 cm⁻¹, respectively, in the complex, indicating coordination through the pyridine nitrogen. icm.edu.pl
Table 1: Representative IR Vibrational Frequencies (cm⁻¹) for 3-Methylpyridine and its Copper Complexes
| Vibrational Mode | Free Ligand (3-Methylpyridine derivative) | Copper Complex | Assignment |
|---|---|---|---|
| Pyridine Ring Vibration | 1595 | 1603 | Ring C=C and C=N stretching |
| Pyridine Ring Vibration | 1568 | 1580.5 | Ring C=C and C=N stretching |
| Pyridine Ring Vibration | 1030 | 1064 | Ring breathing mode |
| Pyridine Ring Vibration | 621 | 645 | Ring deformation |
| Pyridine Ring Vibration | 409 | 455 | Ring deformation |
| Metal-Ligand Vibration | - | 279 | ν(Cu-N) |
| Metal-Ligand Vibration | - | 245 | ν(Cu-N) |
Data sourced from studies on related pyridine-copper complexes. icm.edu.plrsc.org
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides crucial information about the electronic structure of copper;3-methylpyridine complexes, including d-d electronic transitions, charge transfer phenomena, and luminescence properties.
For copper(II) complexes, which have a d⁹ electronic configuration, electronic transitions between the d-orbitals are expected. These d-d transitions are typically weak and appear in the visible or near-infrared region of the electronic spectrum. researchgate.netnih.gov The d⁹ configuration of copper(II) often leads to Jahn-Teller distortion in six-coordinate systems, which can further influence the electronic spectra. nih.gov In many copper(II) complexes, a broad band corresponding to d-d transitions can be observed in the range of 550–900 nm. nih.gov For a specific Cu(II) complex, d-d transitions were observed with decomposed bands at 586, 658, and 794 nm. researchgate.net The energies of these transitions are sensitive to the coordination geometry and the nature of the ligands surrounding the copper ion.
In addition to d-d transitions, charge transfer (CT) bands are often observed in the electronic spectra of copper complexes. These transitions involve the movement of an electron between the metal and the ligand and are typically much more intense than d-d transitions. libretexts.org
Ligand-to-Metal Charge Transfer (LMCT) transitions involve the excitation of an electron from a ligand-based orbital to a metal-based d-orbital, resulting in the formal reduction of the metal center. nsf.govunc.edu LMCT transitions are favored when the ligand is easily oxidized and the metal is in a high oxidation state. nsf.gov In some copper(II) complexes, absorption bands in the UV-visible region are assigned to LMCT transitions. nih.gov For example, the absorption of a sulfoximine-ligated copper(II) species between 370-470 nm was attributed to an LMCT band. acs.org
Metal-to-Ligand Charge Transfer (MLCT) transitions occur from a metal-based orbital to an empty ligand-based orbital, leading to the formal oxidation of the metal center. libretexts.org These transitions are common for copper(I) complexes, where the d¹⁰ metal center is electron-rich, and the ligand has low-lying π* orbitals. nih.govrsc.org The population of a singlet metal-to-ligand charge-transfer state is a typical feature for Cu(I) complexes. nih.gov In some cases, MLCT and ligand-to-ligand charge transfer (LLCT) states can be mixed. acs.org
Certain copper complexes, particularly those of copper(I), exhibit luminescence. rsc.orgacs.org The emission is often associated with the decay from an excited state, which can have significant MLCT character. rsc.org For instance, some copper(I) complexes with pyridine-containing ligands show intense luminescence in the solid state. acs.org The luminescence properties, including the emission wavelength and quantum yield, are highly dependent on the coordination environment of the copper ion and the nature of the ligands. nih.gov In a study of luminescent copper complexes, emission maxima were observed at 337 nm and 352 nm for two different compounds. mdpi.com
Table 2: Luminescence Properties of Representative Copper-Pyridine Derivative Complexes
| Complex | Excitation λmax (nm) | Emission λmax (nm) |
|---|---|---|
| Compound 2 (Ag-based) | 311 | 337 |
| Compound 4 (Ag-based) | 295 | 352 |
Data for related luminescent metal-pyridine derivative complexes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for characterizing the structure of diamagnetic copper(I) complexes in solution. However, for paramagnetic copper(II) complexes, the unpaired electron can lead to significant broadening of the NMR signals, making analysis challenging.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Pyridine-Containing Ligand in a Diamagnetic Metal Complex
| Nucleus | Chemical Shift (ppm) | Assignment |
|---|---|---|
| ¹H | 0.92 (t) | CH₃-CH₂- |
| ¹H | 1.48 (d) | CH₃-CH- |
| ¹H | 7.49 - 8.68 | Pyridine-H |
| ¹³C | 10.29 | CH₃-CH₂- |
| ¹³C | 16.08 | CH₃-CH-N- |
| ¹³C | 123.76 - 154.10 | Pyridine-C |
Data for a related N-(pyridin-2-ylmethyl)butan-2-amine ligand in a zinc complex. inorgchemres.org
Solid-State Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR, including ¹⁵N CP/MAS NMR, for Crystalline Environment Discrimination
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing the Cross-Polarization Magic-Angle Spinning (CP/MAS) technique, serves as a powerful, non-destructive method for elucidating the structure of this compound systems in the crystalline state. researchgate.netrsc.org While ¹³C CP/MAS can confirm the presence of ligands like 3-methylpyridine, ¹⁵N CP/MAS NMR is exceptionally valuable for providing detailed information about the coordination environment of the nitrogen atoms within the crystal lattice. researchgate.netnih.govrsc.org
The sensitivity of the ¹⁵N chemical shift to the electronic environment makes it an excellent probe for distinguishing between coordinated and uncoordinated pyridine ligands. researchgate.netmdpi.com The coordination of the pyridine nitrogen to a copper(I) center, for instance, typically induces a significant downfield shift in the ¹⁵N resonance compared to the free ligand. nih.gov In studies of copper(I) complexes with methylpyridine ligands, the ¹⁵N chemical shift for a free pyridine-based ligand appears around -70 ppm, whereas coordination to the Cu(I) ion shifts this resonance to approximately -100 ppm in solution. nih.gov
In the solid state, ¹⁵N CP/MAS can differentiate between various crystalline forms or polymorphs and identify non-equivalent ligands within the same crystal unit cell. rsc.org For example, the presence of multiple peaks in the ¹⁵N CP/MAS spectrum of a copper complex with a single type of pyridine ligand suggests that the ligand occupies structurally non-equivalent positions in the crystal. nih.govrsc.org This technique is also adept at identifying the role of solvent molecules, such as acetonitrile (B52724), distinguishing whether they are directly coordinated to the copper ion or present as non-coordinating crystal solvents. researchgate.netrsc.orgnih.gov A coordinated nitrogen in acetonitrile exhibits a characteristic chemical shift, which is absent when the molecule is merely trapped in the crystal lattice without direct bonding to the metal center. nih.govrsc.org
The information obtained from ¹⁵N CP/MAS NMR complements data from single-crystal X-ray diffraction, providing spectroscopic support for the coordination modes within the complex. researchgate.netnih.gov
Table 1: Illustrative ¹⁵N Chemical Shifts for Pyridine Ligands in Different Coordination Environments
| State of Pyridine Ligand | Typical ¹⁵N Chemical Shift (δ) / ppm |
| Free Pyridine-based Ligand | ~ -70 |
| Pyridine Coordinated to Cu(I) | ~ -100 to -126 |
| Coordinated Acetonitrile (for comparison) | ~ -164 to -172 |
Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have unpaired electrons. wikipedia.orglibretexts.org It is particularly useful for investigating paramagnetic metal complexes, such as those of copper(II). wikipedia.org The Cu(II) ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active.
Analysis of Spin States and g-Values
The EPR spectrum of a copper(II) complex provides critical information about its electronic structure through the analysis of g-values and hyperfine coupling constants. wikipedia.orgethz.ch The g-factor is a tensor quantity that reflects the local electronic environment around the paramagnetic center. libretexts.org For copper(II) complexes in a frozen solution or powdered solid state, the spectrum typically exhibits axial or rhombic symmetry due to the anisotropy of the g-tensor. ethz.chlibretexts.org
In an axially symmetric environment, two principal g-values are observed: g∥ (parallel) and g⊥ (perpendicular). ethz.ch For many copper(II) complexes, a pattern of g∥ > g⊥ > 2.0023 (the g-value for a free electron) is observed, which is characteristic of a d(x²-y²) ground state, typical for square planar or tetragonally elongated octahedral geometries. libretexts.org
The interaction of the unpaired electron with the magnetic moment of the copper nucleus (which has a nuclear spin, I = 3/2) leads to hyperfine splitting, resulting in four distinct lines in the parallel region of the spectrum. ethz.chlibretexts.org Further superhyperfine splitting can arise from the interaction with the nitrogen nuclei (I = 1) of the coordinated 3-methylpyridine ligands. orientjchem.org For a complex with two equivalent nitrogen ligands, this can lead to a five-peak pattern in the superhyperfine structure. orientjchem.org
Table 2: Representative EPR g-Values for Monomeric Copper(II) Pyridine Complexes
| Parameter | Typical Value Range |
| g∥ | ~ 2.25 - 2.32 |
| g⊥ | ~ 2.06 - 2.07 |
| A∥ (G) | ~ 160 - 170 |
Note: These values are illustrative and can vary based on the specific coordination geometry and ligand field. libretexts.orgorientjchem.org
Elemental Compositional Analysis Techniques (e.g., Atomic Absorption Spectrometry)
Elemental analysis is fundamental to confirming the successful synthesis and stoichiometry of this compound complexes. Techniques like Atomic Absorption Spectrometry (AAS) are employed to accurately determine the amount of copper present in a synthesized compound. researchgate.net
In AAS, a solution of the complex is vaporized and atomized in a flame or graphite (B72142) furnace. A light source specific to the element being analyzed (in this case, a copper hollow-cathode lamp) is passed through the atomized sample. The copper atoms in their ground state absorb this light at a characteristic wavelength. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the copper atoms.
By comparing the absorbance of the sample solution to that of a series of standard solutions with known copper concentrations, the percentage of copper in the complex can be precisely quantified. This experimentally determined metal content is then compared to the theoretical percentage calculated from the proposed molecular formula of the this compound complex. A close agreement between the experimental and calculated values provides strong evidence for the assumed stoichiometry, such as a 1:2 metal-to-ligand ratio. researchgate.net
Table 3: Example of Elemental Analysis Data for a Hypothetical [Cu(3-methylpyridine)₂Cl₂] Complex
| Element | Theoretical % | Experimental % (AAS for Cu) |
| Copper (Cu) | 19.39 | 19.35 ± 0.05 |
| Carbon (C) | 43.98 | 44.05 |
| Hydrogen (H) | 4.31 | 4.28 |
| Nitrogen (N) | 8.55 | 8.51 |
Note: This table is for illustrative purposes to demonstrate the comparison between theoretical and experimental values.
Magnetic Properties and Magneto Structural Correlations in Copper;3 Methylpyridine Complexes
Temperature-Dependent Magnetic Susceptibility Measurements
The magnetic properties of copper(II)-3-methylpyridine complexes are typically investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T). These measurements are crucial for understanding the nature and strength of the magnetic interactions between the paramagnetic Cu(II) centers. The product of molar magnetic susceptibility and temperature (χT) is a particularly informative parameter.
For an isolated paramagnetic center with S=1/2, such as Cu(II), the χT value is expected to be constant over a range of temperatures. However, in polynuclear complexes where copper ions can interact, the χT vs. T plot shows characteristic behavior.
A decrease in χT upon cooling indicates the presence of antiferromagnetic (AF) interactions, where electron spins on adjacent metal centers align in opposite directions, leading to a lower total spin state.
An increase in χT upon cooling signifies ferromagnetic (F) interactions, where spins align in the same direction, resulting in a higher total spin state.
In a study of an isocoordinate family of compounds with the general formula (2-X-3-methylpyridine)₂CuX'₂ (where X, X' = Cl or Br), temperature-dependent magnetic susceptibility measurements revealed distinct behaviors based on the halide ligands. rsc.org The copper bromide analogues exhibited weak ferromagnetic interactions, while the copper chloride analogues showed antiferromagnetic coupling. rsc.org Similarly, studies on other pyridine-based copper complexes have demonstrated antiferromagnetic behavior over a wide temperature range. rsc.orgresearchgate.net For instance, in certain copper(II) complexes with 3-pyridyl-substituted nitronyl nitroxide derivatives, the χT value at 300 K is significantly lower than the theoretical value for independent paramagnetic centers, indicating strong antiferromagnetic interactions. acs.org
Characterization of Exchange Interactions
The magnetic behavior of these complexes is governed by the exchange interaction between the unpaired electrons of the Cu(II) ions. This interaction can be either ferromagnetic or antiferromagnetic.
Ferromagnetic Coupling Mechanisms
Ferromagnetic coupling (J > 0), where the spins of adjacent Cu(II) ions align parallel, is less common than antiferromagnetic coupling in copper complexes but is observed under specific structural conditions. In the family of (2-X-3-methylpyridine)₂CuX'₂ compounds, the copper bromide members were found to exhibit weak ferromagnetic interactions. rsc.org
The mechanism of ferromagnetic coupling is often related to the principle of orbital orthogonality. If the magnetic orbitals of two adjacent copper(II) ions are orthogonal to each other, the ferromagnetic exchange interaction is favored. This can occur, for example, in complexes with specific bridging angles and geometries. Research on various copper(II) complexes, such as certain [2 × 2] grid-like structures and asymmetrically bridged dinuclear compounds, has demonstrated the occurrence of intramolecular ferromagnetic interactions. nih.govnih.gov In one case, a ferromagnetic interaction with a J value of +29 cm⁻¹ was observed, linked to significant distortions in the bridged core of the complex. nih.gov
Antiferromagnetic Coupling Mechanisms
Antiferromagnetic coupling (J < 0), leading to the antiparallel alignment of spins, is the more prevalent interaction in dinuclear and polynuclear copper(II) complexes. This is clearly demonstrated in the chloride analogues of (2-X-3-methylpyridine)₂CuX'₂, which exhibit antiferromagnetic behavior. rsc.org
The primary mechanism for this interaction is superexchange, where the magnetic orbitals of the Cu(II) ions overlap with the orbitals of a bridging ligand. The nature and efficiency of this overlap dictate the strength of the antiferromagnetic coupling. For example, strong antiferromagnetic coupling is often observed in complexes with μ-alkoxo or μ-phenoxo bridges. nih.gov Studies on various copper(II) coordination polymers and complexes with pyridine-related ligands consistently report antiferromagnetic interactions. rsc.orgresearchgate.netnih.govrsc.org The strength of this coupling can range from very weak (J = -3 ± 1 cm⁻¹) in some coordination polymers to very strong (J ranging from -177 to -278 cm⁻¹) in certain dinuclear units. nih.govrsc.org
Determination of Exchange Parameters (e.g., 2J Values, Singlet-Triplet Energy Gaps)
The strength of the magnetic interaction is quantified by the exchange parameter, J (or often 2J), which represents the energy separation between the spin-singlet (S=0) and spin-triplet (S=1) states in a dinuclear Cu(II) complex. A negative J value corresponds to an antiferromagnetic interaction where the singlet state is lower in energy, while a positive J value indicates a ferromagnetic interaction with the triplet state being more stable.
This parameter is determined by fitting the experimental magnetic susceptibility data to a theoretical model based on the spin Hamiltonian, most commonly the Heisenberg-Dirac-Van Vleck (HDVV) model. For a simple dinuclear Cu(II) system, the Bleaney-Bowers equation is often used.
Below is a table of representative exchange parameters found in various copper complexes, illustrating the range of interaction strengths.
| Complex Type | Bridging Ligand(s) | J Value (cm⁻¹) | Magnetic Behavior | Reference |
| Dinuclear Cu(II) Complex | Hydroxo & Ferrocenecarboxylato | +29 | Ferromagnetic | nih.gov |
| Dinuclear Cu(II) Complex | Methoxo & Ferrocenecarboxylato | -11 | Antiferromagnetic | nih.gov |
| Dinuclear Cu(II) Units in Supramolecular Architectures | Phenoxide & Azide | -177 to -278 | Antiferromagnetic | nih.gov |
| Cu(II) Coordination Polymer | Tetrazolate-5-carboxylate & N-donor | 3 ± 1 | Antiferromagnetic | rsc.org |
| Catena-di-μ-chlorobis(4-methylpyridine)copper(II) | Chloro | -9.6 | Antiferromagnetic | dtic.mil |
Elucidation of Magneto-Structural Correlations and the Role of Coordination Geometry
In the (2-X-3-methylpyridine)₂CuX'₂ series, the difference in magnetic behavior between the chloride (antiferromagnetic) and bromide (ferromagnetic) analogues is attributed to variations in the copper coordination geometry and the canting of the pyridine (B92270) rings. rsc.org
Key structural parameters that influence the magnetic exchange include:
The Cu-Bridge-Cu Angle: For hydroxo- or alkoxo-bridged dinuclear copper(II) complexes, this angle is a primary determinant of the exchange interaction. A larger angle generally favors stronger antiferromagnetic coupling.
The Cu···Cu Separation: The distance between the copper centers directly impacts the overlap of magnetic orbitals.
Coordination Geometry: The geometry around the copper ion (e.g., square planar, square pyramidal, or trigonal bipyramidal) affects the orientation of the magnetic d-orbital (typically the dx²-y² orbital). rsc.orgresearchgate.net The degree of distortion from an ideal geometry can be quantified using parameters like the Addison τ parameter, which has been correlated with changes in magnetic properties. rsc.orgresearchgate.net
Out-of-Plane Displacement: The displacement of atoms from the bridging plane can also significantly alter the orbital overlap and thus the magnetic coupling. nih.gov
A comprehensive study on a series of bis-(μ-phenoxido)dicopper(II) complexes demonstrated that remote substituents on the ligand framework could systematically vary the Cu–O–Cu angle, leading to a crossover from strong antiferromagnetic to ferromagnetic coupling. acs.org This highlights the high degree of tunability in these systems.
Spin-Spin Interactions Mediated by Bridging Ligands
The magnetic interaction between Cu(II) centers in these complexes is not a through-space interaction but is mediated by the bridging ligands. This "superexchange" mechanism involves the overlap of the magnetic orbitals of the copper ions with the orbitals of the atoms in the bridging group.
The nature of the bridging ligand is paramount.
Halide Bridges: As seen in the (2-X-3-methylpyridine)₂CuX'₂ system, the type of halide bridge (Cl⁻ vs. Br⁻) can determine the sign of the exchange coupling. rsc.org
Hydroxo/Alkoxo/Phenoxo Bridges: These small, hard ligands are very effective at mediating strong magnetic coupling. The Cu-O-Cu angle is a critical factor in these systems. rsc.orgresearchgate.netnih.gov
Organic Bridging Ligands: Larger organic ligands, such as carboxylates or the nitrogen atoms of heterocyclic ligands, can also mediate spin-spin interactions. rsc.org In some cases, the 3-methylpyridine (B133936) ligand itself, or derivatives like 2-amino-3-methylpyridine (B33374), can act as a bridge between metal centers, contributing to the formation of polymeric structures and influencing the magnetic pathways. mdpi.com
The efficiency of the superexchange pathway depends on the energy and symmetry of the involved ligand orbitals. The pathway can involve a single atom or multiple atoms within the bridging ligand, leading to complex magnetic behaviors, especially in extended one-, two-, or three-dimensional structures.
Computational and Theoretical Chemistry Approaches for Copper;3 Methylpyridine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying copper;3-methylpyridine (B133936) systems.
Prediction of Electronic Structure and Geometry Optimization
DFT calculations are instrumental in predicting the ground-state electronic structure and optimizing the geometry of copper;3-methylpyridine complexes. By employing various functionals, such as B3LYP, researchers can determine key structural parameters including bond lengths and angles. biointerfaceresearch.com For instance, in copper(II) complexes with 2-halo-3-methylpyridines, DFT has been used to understand how variations in halide and pyridine (B92270) ring substituents influence the copper coordination geometry. rsc.org These calculations can accurately predict whether a complex will adopt a specific geometry, such as a square planar or a distorted tetrahedral arrangement, by finding the minimum energy structure on the potential energy surface.
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-31G | Geometry Optimization | nih.gov |
| ωb97xd | 6-31+G(d,p) | Electronic Structure and Geometry Optimization | nih.gov |
| B3LYP | 6-311++G(d,p) | Intermolecular Interaction Analysis | researchgate.net |
| B3LYP | Not Specified | Binding Pattern Investigation | biointerfaceresearch.com |
Simulation of Spectroscopic Parameters
A significant application of DFT is the simulation of various spectroscopic parameters, which provides a direct link between theoretical models and experimental observations. Time-dependent DFT (TD-DFT) is particularly powerful for simulating electronic absorption spectra (UV-Vis). researchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed experimentally to specific metal-to-ligand charge transfer (MLCT) or d-d transitions. researchgate.net
Furthermore, DFT can be used to calculate vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. chemrxiv.org By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending motions of the copper-nitrogen bond and the internal modes of the 3-methylpyridine ligand. researchgate.net This detailed assignment is crucial for understanding the strength of the metal-ligand bond and how it is influenced by the electronic environment.
Investigation of Magnetic Coupling Mechanisms
In multinuclear copper complexes containing 3-methylpyridine ligands, DFT is a powerful tool for investigating magnetic coupling mechanisms. mdpi.com The sign and magnitude of the exchange coupling constant (J), which determines whether the interaction between paramagnetic copper centers is ferromagnetic or antiferromagnetic, can be calculated using broken-symmetry DFT approaches. mdpi.com
These calculations provide insights into the pathways for magnetic exchange, which are mediated by the bridging ligands. For instance, in a series of (2-X-3-methylpyridine)₂CuX'₂ complexes, DFT calculations have shown that copper bromide analogues exhibit weak ferromagnetic interactions, while copper chloride analogues display antiferromagnetic interactions. rsc.org By correlating the calculated J values with structural parameters such as bond angles and distances, a deeper understanding of the magneto-structural correlations in these systems can be achieved. chemrxiv.org
Molecular Orbital Theory (MOT) Applications
Molecular Orbital Theory (MOT) provides a framework for understanding the bonding and electronic properties of coordination compounds by considering the interactions between metal and ligand orbitals.
Analysis of Bonding Properties and Orbital Overlap
MOT is fundamental to describing the nature of the coordination bond between the copper ion and the nitrogen atom of the 3-methylpyridine ligand. The theory explains how the atomic orbitals of the metal and the ligand combine to form bonding, anti-bonding, and non-bonding molecular orbitals. researchgate.net The strength and nature of the Cu-N bond can be analyzed by examining the degree of overlap between the relevant copper d-orbitals and the nitrogen lone pair orbital.
Natural Bond Orbital (NBO) analysis, a method based on MOT, can be used to quantify the donor-acceptor interactions within the complex. This analysis provides information about charge transfer and the hybridization of the orbitals involved in bonding, offering a detailed picture of the covalent character of the metal-ligand interaction.
Applications of Ligand Field Theory
Ligand Field Theory (LFT) is an application of MOT that focuses on the effects of the ligands on the d-orbitals of the central metal ion. wikipedia.orgbritannica.com In a copper(II) complex with 3-methylpyridine, the five d-orbitals, which are degenerate in the free ion, are split into different energy levels by the electrostatic field created by the ligands. The pattern of this splitting depends on the coordination geometry of the complex. libretexts.org
For example, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. In a square planar complex, the splitting pattern is more complex. The energy difference between these split d-orbitals, known as the ligand field splitting parameter (Δ), can be determined from the electronic absorption spectrum of the complex. researchgate.net LFT helps to explain the colors, magnetic properties, and electronic spectra of this compound complexes by considering the arrangement and occupancy of electrons in the split d-orbitals. researchgate.net
Molecular Docking Simulations for Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biomedpharmajournal.org In the context of this compound systems, molecular docking simulations are instrumental in predicting and analyzing the interactions between these copper complexes and biological macromolecules, such as proteins and nucleic acids. This method provides insights into the potential biological activity of the complexes by elucidating their binding modes, affinities, and the specific molecular interactions that stabilize the complex.
The process of molecular docking typically involves the three-dimensional structures of both the ligand (the copper complex) and the receptor (the biological target). nih.gov If the crystal structure of the this compound complex is not available, its geometry can be optimized using quantum chemical methods like Density Functional Theory (DFT). nih.gov The biological target's structure is usually obtained from protein or nucleic acid databases.
Docking algorithms then explore a vast number of possible binding conformations and orientations of the ligand within the active site or binding groove of the receptor. nih.gov These poses are then scored based on a scoring function that estimates the binding affinity, typically in terms of binding energy. biomedpharmajournal.org Lower binding energies generally indicate a more stable and favorable interaction.
For copper complexes, including those with 3-methylpyridine ligands, molecular docking studies have been employed to investigate their interactions with DNA. nih.govresearchgate.netnih.gov These studies can reveal whether the complex binds to the major or minor groove of the DNA double helix, or if it intercalates between the base pairs. researchgate.netresearchgate.net The interactions stabilizing the complex-DNA adduct, such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the DNA functional groups, can be identified and analyzed. nih.gov
Similarly, docking simulations can predict the interactions of this compound complexes with protein targets. nih.gov This is crucial for understanding their potential as enzyme inhibitors or modulators of protein function. The simulations can identify key amino acid residues in the protein's active site that form hydrogen bonds, hydrophobic interactions, or coordinate bonds with the copper complex.
The results of molecular docking simulations are often presented in data tables that summarize the binding energies and key interactions for different poses or different complexes.
Table 1: Example of Molecular Docking Data for a Copper Complex with a Biological Target
| Complex | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |
| [Cu(L)(diimine)] | DNA | -8.5 | Guanine, Cytosine | Groove Binding |
| [Cu(L)(diimine)] | Protein Kinase | -9.2 | Lys72, Asp184 | Active Site Binding |
| [Cu(L)(diimine)] | SARS-CoV-2 Mpro | -9.1 | His41, Cys145 | Covalent and Non-covalent |
Note: The data in this table is illustrative and based on findings for various copper complexes reported in the literature. "L" represents a primary ligand and "diimine" represents a secondary ligand like bipyridine or phenanthroline. nih.gov
Quantum Chemical Descriptors for Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure, reactivity, and stability of this compound systems. nih.govresearchgate.net These methods allow for the computation of various molecular properties, known as quantum chemical descriptors, which provide quantitative measures of a molecule's behavior in chemical reactions.
The most important quantum chemical descriptors are related to the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to donate electrons and thus higher reactivity. The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a greater tendency to accept electrons.
The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial descriptor for the stability of a molecule. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive and less stable.
For this compound complexes, DFT calculations can reveal the contributions of the copper ion, the 3-methylpyridine ligand, and any other coordinated ligands to the frontier orbitals. nih.gov This information is vital for understanding the charge transfer characteristics of the complex, which can influence its photophysical properties and its mechanism of interaction with biological targets.
In a study on 2-(2-methoxyphenyl)-3-methylpyridine, the HOMO was found to be primarily located on the methoxyphenyl unit, while the LUMO was predominantly on the pyridine system. researchgate.net This suggests that an electronic transition would involve a charge transfer from the methoxyphenyl part to the pyridine part of the molecule. researchgate.net
Other important quantum chemical descriptors that can be calculated include:
Chemical Potential (μ): Related to the escaping tendency of electrons from a system.
Hardness (η): Measures the resistance to a change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of a change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.
These descriptors provide a theoretical framework for predicting the reactivity and stability of this compound complexes, guiding the design of new complexes with desired properties.
Table 2: Calculated Quantum Chemical Descriptors for 3-methylpyridine
| Descriptor | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
Note: The data in this table is based on calculations for 3-methylpyridine and provides a reference for the ligand's electronic properties before coordination to a copper center. researchgate.net
Advanced Applications in Chemical Sciences Involving Copper;3 Methylpyridine Compounds
Catalysis and Organometallic Transformations
Complexes of copper with 3-methylpyridine (B133936) (also known as 3-picoline) are versatile catalysts in a range of organic transformations, facilitating the synthesis of complex molecules and polymers. These catalytic systems are valued for their efficiency and ability to promote specific chemical reactions.
Role in Atom Transfer Radical Polymerization (ATRP)
Copper-based complexes are among the most utilized catalysts in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique. nih.gov The fundamental mechanism of ATRP involves a reversible equilibrium between a lower oxidation state copper(I) complex and a higher oxidation state copper(II) complex. cmu.eduacs.org The copper(I) species activates a dormant alkyl halide initiator to generate a propagating radical and the copper(II) halide complex. nih.govwarwick.ac.uk This radical then adds to monomer units before being deactivated by the copper(II) species, reforming the dormant chain and the copper(I) catalyst. cmu.eduwarwick.ac.uk This dynamic equilibrium allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.edu
Nitrogen-based ligands, such as derivatives of pyridine (B92270), are crucial for the performance of copper-catalyzed ATRP. researchgate.net The nature of the nitrogen atom in the ligand is important, with pyridine-based ligands often showing high activity. cmu.edu The structure of the ligand influences the solubility, steric, and electronic properties of the copper complex, which in turn affects the catalytic activity and the control over the polymerization. cmu.edu For instance, the use of picolyl-based amine ligands has been successful in the ATRP of various monomers like styrene, methyl acrylate, and methyl methacrylate. cmu.edu
The rate of polymerization and the degree of control are dictated by the activation and deactivation rate constants, which are influenced by the ligand structure. nih.gov Highly active catalyst systems, sometimes utilizing ligands like tris(2-pyridylmethyl)amine (B178826) (TPMA), are capable of polymerizing monomers at very low catalyst concentrations. cmu.eduacs.org The development of new ligands continues to enhance the scope and efficiency of copper-catalyzed ATRP, enabling the synthesis of a wide array of well-defined polymers. acs.orgcmu.edu
Table 1: Key Parameters in Copper-Catalyzed ATRP
| Parameter | Description | Influence of Ligand |
| kact (Activation Rate Constant) | The rate at which the dormant polymer chain is activated by the Cu(I) complex. | Influenced by the electronic and steric properties of the ligand. More electron-donating ligands can increase kact. |
| kdeact (Deactivation Rate Constant) | The rate at which the propagating radical is deactivated by the Cu(II) complex. | A high kdeact is crucial for good control over the polymerization. |
| KATRP (ATRP Equilibrium Constant) | The ratio of kact to kdeact (KATRP = kact/kdeact). | A lower KATRP value generally leads to better control over the polymerization. |
Enantioselective Catalysis (e.g., α-Halogenation)
Copper complexes incorporating chiral ligands derived from or analogous to 3-methylpyridine are instrumental in enantioselective catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. One notable application is in enantioselective α-halogenation reactions.
While specific examples detailing copper;3-methylpyridine in α-halogenation are not prevalent in the provided search results, the broader context of copper-catalyzed enantioselective transformations highlights the potential. For instance, copper-catalyzed enantioselective arylalkynylation of alkenes has been achieved using chiral bisoxazoline-phenylaniline (BOPA) ligands. nih.gov Similarly, enantioselective azidation/click cascade reactions catalyzed by copper complexes with Box ligands afford chiral 1,2,3-triazoles. nih.gov These examples underscore the principle that chiral copper complexes can induce high enantioselectivity.
In the context of halogenation, copper-mediated protocols for the synthesis of halogenated 1-pyrrolines and 3-azabicyclo[3.1.0]hex-2-enes from N-allyl enamines have been developed, where the halide source plays a critical role in directing the reaction pathway. rsc.org Although not explicitly enantioselective in the cited study, the use of a chiral ligand in such a copper-mediated system could potentially lead to enantioselective outcomes. The development of site-selective chlorination at C-H bonds using copper catalysts is also an active area of research. researchgate.net
Table 2: Examples of Enantioselective Copper-Catalyzed Reactions
| Reaction Type | Chiral Ligand Example | Product Type | Enantiomeric Excess (ee) |
| Arylalkynylation of Alkenes | Bisoxazoline-phenylaniline (BOPA) | 1,2-diaryl-3-butynes | Good to excellent nih.gov |
| Azidation/Click Cascade | Box Ligands | Chiral 1,2,3-triazoles | Up to 95% nih.gov |
| Propargylic [3+2] Cycloaddition | Pybox-diPh | Oxygen heterocycles | Good enantioselectivities rsc.org |
| Henry Reaction | Bipiperidine | β-Nitro alcohols | Good to excellent acs.org |
Catalytic Cyclization Processes for Organic Synthesis
Copper catalysts, often in conjunction with pyridine-type ligands, are highly effective in promoting cyclization reactions to construct a wide variety of heterocyclic compounds. rsc.orgmdpi.com These processes are fundamental in organic synthesis due to the prevalence of heterocyclic motifs in pharmaceuticals and natural products.
Copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters provides a straightforward route to quinolines. rsc.org This method involves the sequential formation of C-N and C-C bonds in a cascade process. rsc.org Similarly, copper catalysis enables the synthesis of diverse nitrogen-containing heterocycles. For example, a palladium/copper co-catalyzed C-N coupling reaction has been utilized in the synthesis of dihydroquinoxalinic derivatives. acs.org
Multicomponent reactions catalyzed by copper have emerged as an efficient strategy for the one-pot synthesis of complex heterocycles. rsc.org For instance, copper(I) iodide has been employed in a three-component reaction to produce iminolactones. rsc.org Furthermore, copper-based metal-organic frameworks (MOFs) have shown catalytic activity in the synthesis of imidazopyridines and other heterocyclic structures. mdpi.com The synthesis of benzimidazoles from o-bromoarylamine and nitriles can be achieved efficiently under mild, ligand-free copper-catalyzed conditions. rsc.org These examples showcase the broad utility of copper catalysis in constructing valuable heterocyclic scaffolds.
Materials Science Applications
The coordination of copper ions with 3-methylpyridine gives rise to materials with unique structural and functional properties, finding applications in both supramolecular chemistry and materials deposition techniques.
Design and Synthesis of Supramolecular Materials with Tailored Properties
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. nih.gov Copper ions are effective nodes in the construction of such assemblies, and ligands like 3-methylpyridine can direct the formation of specific architectures. nih.gov The resulting copper-containing supramolecular materials can exhibit tailored properties for applications in areas like catalysis and drug delivery. nih.gov
The interaction of copper(II) with pseudopeptide-based materials can guide their self-assembly into distinct nanostructures. rsc.org This demonstrates how a metal ion can tune the morphology of soft bioinspired materials. In the realm of metal-organic frameworks (MOFs), which are a class of supramolecular materials, the choice of the organic linker, such as a pyridine derivative, is crucial in determining the topology and properties of the resulting network. usf.edu The synthesis of trimorphic copper(I) 3,5-dimethyl-1,2,4-triazolate, which forms three-dimensional 3-connected nets, highlights the structural diversity achievable in copper-based supramolecular systems. researchgate.net These materials can possess cavities suitable for encapsulating guest molecules, leading to applications in storage and separation. usf.edu
Biological Interface Studies (excluding clinical applications)
Coordination complexes of copper with 3-methylpyridine derivatives have demonstrated notable antimicrobial properties. Specifically, a copper(II) complex with 2-amino-3-methylpyridine (B33374) has been synthesized and evaluated for its antibacterial efficacy against various bacterial strains. mdpi.com The inherent antimicrobial nature of copper and its alloys has been recognized for its ability to reduce the transmission of pathogens. nih.gov The proposed mechanism for copper's antimicrobial action involves the release of copper ions that induce membrane damage, generate reactive oxygen species (ROS), and cause DNA degradation. nih.gov
In a study involving a copper(II) acetate (B1210297) complex with 2-amino-3-methylpyridine, its antibacterial activity was tested against both Gram-positive (Streptococcus) and Gram-negative (K. pneumonia) bacteria. The complex exhibited promising activity against Streptococcus, with a zone of inhibition (ZI) of 16 mm, and the least activity against K. pneumonia with a ZI of 7 mm. mdpi.com For comparison, a silver complex with the same ligand showed a ZI of 16 mm against Streptococcus and 9 mm against K. pneumonia. mdpi.com
| Compound/Complex | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂] | Streptococcus | 16 | mdpi.com |
| [Cu(2-amino-3-methylpyridine)₂(CH₃COO)₂] | K. pneumonia | 7 | mdpi.com |
| [Ag(2-amino-3-methylpyridine)₂(NO₃)] | Streptococcus | 16 | mdpi.com |
| [Ag(2-amino-3-methylpyridine)₂(NO₃)] | K. pneumonia | 9 | mdpi.com |
Copper complexes, including those with pyridine-based ligands, have been a subject of interest for their antioxidant capabilities. The antioxidant activity of a copper(II) complex with 2-amino-3-methylpyridine has been investigated, revealing moderate potential. mdpi.com The antioxidant behavior of copper complexes is often evaluated through their ability to mimic superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals. nih.gov
A supramolecular copper(II) complex featuring a pyridine-dicarboxylic acid ligand demonstrated significant radical scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, with an IC50 value of 33.9 ± 1.39 μM. ajol.info This was more effective than the standard antioxidants ascorbic acid (IC50 = 40.5 ± 1.2 μM) and butylated hydroxyanisole (BHA) (IC50 = 44.6 ± 0.67 μM). ajol.info While specific data for a simple this compound complex is limited, the results from related structures suggest that the coordination of pyridine-containing ligands to copper can yield significant antioxidant properties.
| Compound | Antioxidant Assay | IC50 Value (μM) | Reference |
| (HdatrzH)[Cu(Hdipic)(dipic)]·3H₂O | DPPH Radical Scavenging | 33.9 ± 1.39 | ajol.info |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 40.5 ± 1.2 | ajol.info |
| Butylated Hydroxyanisole (BHA) (Standard) | DPPH Radical Scavenging | 44.6 ± 0.67 | ajol.info |
The potential for copper complexes of 3-methylpyridine derivatives to act as enzyme inhibitors has been explored, although with mixed results. In a study of a copper(II) complex with 2-amino-3-methylpyridine, the enzyme inhibition activity was tested but was not found to be encouraging, suggesting that further derivatization might be necessary to enhance this property. mdpi.com
However, the broader class of copper complexes has shown significant promise in enzyme inhibition. For instance, copper(II) thiosemicarbazone complexes have been developed as potent inhibitors of ribonucleotide reductase (RNR), an important enzyme in DNA synthesis and a target for anticancer drugs. nih.govacs.org The search for small molecule inhibitors of copper-containing enzymes, such as tyrosinase and laccase, is an active area of research, with some organic molecules showing competitive inhibition. mdpi.com
Copper complexes are known to interact with nucleic acids like DNA through various binding modes, including intercalation and external binding. researchgate.net This interaction can lead to DNA cleavage, which is a mechanism of interest for the development of therapeutic agents. nih.gov While specific studies on the DNA binding of a simple this compound complex are not detailed in the provided results, the behavior of related copper complexes provides insight into this potential application.
For example, copper(II) complexes with 2,2':6',2″-terpyridine derivatives, which feature pyridine rings, have been shown to accumulate in the cell nucleus and cleave plasmid DNA (pDNA). nih.gov The interaction of copper(II) porphyrins with DNA has also been extensively studied, demonstrating that the nature of the peripheral substituents on the porphyrin ring dictates the mode of binding. researchgate.net
Copper complexes with pyridine-containing ligands serve as valuable models for understanding the structure and function of metalloproteins. Metalloproteins contain metal ions in their active sites, and synthetic coordination complexes can mimic the local environment of these metal centers, providing insights into their biological roles. nih.gov
Conclusion and Future Research Directions
Synthesis of Key Findings and Advancements in Copper;3-Methylpyridine (B133936) Chemistry
The study of copper complexes with 3-methylpyridine has yielded significant insights into their synthesis, structure, and properties. Researchers have successfully synthesized and characterized a variety of these complexes, often incorporating other ligands to create diverse molecular architectures with unique characteristics.
A notable advancement is the synthesis of binuclear paddlewheel copper(II) complexes with the general formula [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(L)₂], where L includes 3-methylpyridine. mdpi.com These sea-green complexes are prepared by reacting copper(II) chloride dihydrate with 3,4-difluorophenylacetic acid and 3-methylpyridine in methanol (B129727) under reflux conditions. mdpi.com Spectroscopic analysis, including FTIR, has confirmed the coordination of the 3-methylpyridine ligand to the copper center. mdpi.com Single-crystal X-ray analysis has been instrumental in confirming the square pyramidal geometry around the copper atoms in these binuclear structures. mdpi.com
Furthermore, an isocoordinate family of compounds with the general formula (2-X-3-methylpyridine)₂CuX′₂ (where X, X′ = Cl or Br) has been generated. rsc.org These complexes, all featuring trans-ligand arrangements, exhibit variations in copper coordination geometry and the canting of the pyridine (B92270) rings, which in turn influences their magnetic properties. rsc.org This systematic approach allows for a deeper understanding of structure-property relationships.
A summary of key synthetic details for selected copper;3-methylpyridine complexes is presented in the interactive data table below.
| Complex | Reactants | Solvent | Key Structural Feature | Ref |
| [Cu₂(3,4-F₂C₆H₃CH₂COO)₄(3-methylpyridine)₂] | Copper(II) chloride dihydrate, 3,4-difluorophenylacetic acid, 3-methylpyridine | Methanol | Binuclear paddlewheel | mdpi.com |
| (2-X-3-methylpyridine)₂CuX′₂ | 2-halo-3-methylpyridine, Copper(II) halide | Not specified | trans-ligand geometry | rsc.org |
Identification of Emerging Research Avenues and Unexplored Frontiers
The foundation laid by recent research opens up several promising avenues for future exploration in the chemistry of this compound complexes.
Catalysis: A significant emerging area is the application of these complexes in catalysis. Copper-based catalysts are known for their potential in various organic transformations. nih.govbenthamdirect.com Future work could focus on developing this compound complexes as catalysts for reactions such as oxidations, C-C coupling reactions, and the synthesis of N-heterocycles. nih.govbenthamdirect.com The tunability of the ligand environment around the copper center by modifying the pyridine ring or introducing other ancillary ligands could lead to catalysts with enhanced activity, selectivity, and stability. The development of environmentally friendly and cost-effective catalytic systems is a particularly important goal. nih.govbenthamdirect.com
Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs): The principles learned from the study of simple coordination complexes can be extended to the design of more complex, multidimensional structures like PCPs and MOFs. nih.govmdpi.com While research on copper-based PCPs with other ligands has shown promise for applications in gas storage and separation due to their flexible and porous nature, the specific use of 3-methylpyridine in such frameworks remains a relatively unexplored frontier. nih.gov The steric and electronic properties of the 3-methylpyridine ligand could be harnessed to create novel porous materials with unique adsorption properties.
Materials Science: The investigation of the magnetic and electronic properties of this compound complexes is another key research direction. rsc.org Understanding how modifications to the molecular structure affect these properties could lead to the development of new materials with interesting magnetic behaviors or electronic functionalities. For instance, the development of new copper alloys with enhanced high-temperature stability and mechanical strength is an active area of materials science. asu.edulehigh.edusciencedaily.comscitechdaily.com While not directly involving 3-methylpyridine, these advancements highlight the broader potential of copper-based materials.
Radiochemistry: Copper-mediated radiochemistry is a rapidly developing field with significant implications for medical imaging and therapy. nih.gov The development of copper complexes for use in positron emission tomography (PET) is a particularly active area. nih.gov Future research could explore the potential of this compound complexes in the development of new radiopharmaceuticals.
Prospects for Rational Design of Novel this compound Architectures and Functions
The future of this compound chemistry lies in the ability to rationally design new complexes with specific, predetermined functions. This design-oriented approach will be heavily reliant on a synergistic combination of synthetic chemistry, advanced characterization techniques, and computational modeling.
Supramolecular Chemistry: The principles of supramolecular chemistry can be applied to construct complex assemblies from this compound building blocks. rsc.org By employing ligands capable of forming directional intermolecular interactions, such as hydrogen bonds or halogen bonds, it will be possible to create intricate and functional supramolecular architectures.
Computational Design: Computational methods, such as density functional theory (DFT), will play an increasingly important role in predicting the structures and properties of new this compound complexes before they are synthesized in the lab. lehigh.edu This in silico approach can accelerate the discovery of materials with desired catalytic, magnetic, or electronic properties, saving significant time and resources.
Functional Materials: The ultimate goal is to translate the fundamental understanding of this compound chemistry into the creation of functional materials. This could include the development of more efficient catalysts for green chemistry applications, novel sensors for environmental monitoring, or advanced materials for electronic devices. For example, the development of copper-based plasmonic catalysts for light-driven chemical reactions is a promising area of research. nih.gov
Q & A
Q. What are the common synthetic methods for preparing copper-3-methylpyridine complexes, and how are they characterized?
Copper-3-methylpyridine complexes are typically synthesized by reacting copper salts (e.g., CuCl₂, Cu(NO₃)₂) with 3-methylpyridine under controlled stoichiometry and solvent conditions. For example, refluxing CuCl₂ with 3-methylpyridine in ethanol or dichloromethane yields polymeric octahedral structures via chloride bridging . Characterization involves:
- FT-IR/Raman spectroscopy to identify ligand coordination modes (e.g., shifts in C=N stretching frequencies).
- X-ray crystallography to determine polymeric vs. monomeric geometries .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. How can spectroscopic techniques differentiate between monomeric and polymeric copper-3-methylpyridine complexes?
- UV-Vis spectroscopy : Monomeric complexes exhibit d-d transition bands at 760–784 nm (shoulder) and 830–847 nm (broad), while polymeric structures show broader absorption due to extended conjugation .
- EPR spectroscopy : Monomeric Cu(II) complexes display axial symmetry (g∥ > g⊥), whereas polymeric systems may show exchange coupling or paramagnetic broadening .
Q. What thermodynamic properties of 3-methylpyridine are critical for designing solvent systems in synthesis?
Key thermodynamic data include:
- Enthalpy of vaporization (ΔHvap) : 3-methylpyridine has ΔHvap = 45.7 kJ/mol at 298 K, influencing solvent volatility in reflux conditions .
- Cohesive energy density : Affects solubility of copper salts and ligand coordination kinetics .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) resolve contradictions in reported coordination geometries of copper-3-methylpyridine complexes?
Discrepancies in geometry (e.g., octahedral vs. square planar) arise from synthesis conditions (solvent, counterions) and crystallization pathways. DFT studies using B3LYP/6-31G(d) basis sets optimize bond lengths and angles, revealing how chloride bridges stabilize polymeric structures . For example, DFT calculations confirm that Cu-N bond lengths in 3-methylpyridine complexes (2.0–2.2 Å) align with X-ray data only when solvent polarity is accounted for .
Q. What experimental strategies optimize catalytic activity of copper-3-methylpyridine complexes in oxidation/ammoxidation reactions?
- Catalyst composition : Vanadium-titanium oxide (V₂O₅-TiO₂) systems doped with copper-3-methylpyridine enhance 3-methylpyridine conversion to 3-cyanopyridine (selectivity >70% at 380°C) by modulating redox-active VO₂-TiO₂ sites .
- Operando spectroscopy : Use in-situ FT-IR/GC-MS to track intermediate formation (e.g., pyridinium ions) during ammoxidation .
Q. How can gas-phase vs. liquid-phase reaction pathways be distinguished in 3-methylpyridine transformations?
Q. What methodologies address conflicting magnetic data in copper-3-methylpyridine complexes?
Discrepancies in magnetic moments (e.g., μeff = 1.7–2.1 BM) may arise from antiferromagnetic coupling in polymeric systems. Resolve via:
- SQUID magnetometry : Measure temperature-dependent susceptibility (χ vs. T) to identify exchange interactions .
- Broken-symmetry DFT : Calculate coupling constants (J) for dimeric subunits to validate experimental μeff values .
Q. How do steric effects of 3-methylpyridine influence catalytic selectivity in cross-coupling reactions?
- Hammett studies : Correlate substituent σ values with reaction rates to quantify steric/electronic contributions.
- X-ray absorption spectroscopy (XAS) : Probe Cu-ligand bond distortions during catalysis to identify active species .
Data Contradiction and Validation
Q. How to reconcile discrepancies in reported biological activities of copper-3-methylpyridine complexes?
Variations in antimicrobial efficacy (e.g., IC₅₀ values) often stem from differences in:
Q. What validation protocols ensure reproducibility in crystallographic studies of copper-3-methylpyridine complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
